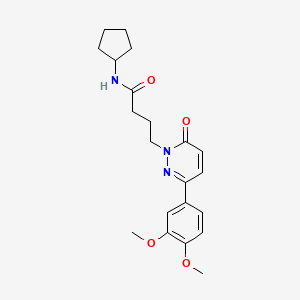

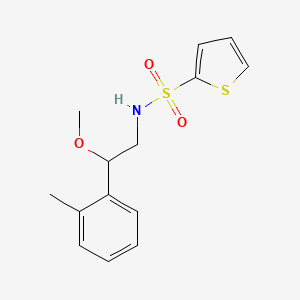

![molecular formula C27H26N6O4 B2539287 7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540504-57-2](/img/structure/B2539287.png)

7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, is a structurally complex molecule that likely exhibits a range of biological activities due to its triazolopyrimidine core. This core structure is found in various compounds that have been studied for their potential use in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives can be intricate, involving multiple steps and various reagents. For example, the synthesis of 5-methyl-7-methoxy-s-triazolo[1,5-a]pyrimidine was achieved by reacting a 7-chloro compound with sodium methoxide at temperatures below room temperature, indicating a possible route for the synthesis of related compounds . Additionally, triorganotin(IV) complexes of a related triazolopyrimidine compound were synthesized by reacting the amino acid with organotin(IV) hydroxides or oxides in refluxing methanol . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazolopyrimidine ring, which can engage in various interactions. For instance, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was reported in two crystal environments, showing different supramolecular architectures due to hydrogen bonding and π-π stacking interactions . These interactions are crucial for the stability and reactivity of the molecule and could be similar in the compound of interest.

Chemical Reactions Analysis

Triazolopyrimidine derivatives can undergo various chemical reactions, including the formation of coordination compounds and rearrangement reactions. The triorganotin(IV) derivatives of a related compound showed the ability to form complexes with metals, which could suggest similar reactivity for the compound of interest . Moreover, the alkyl group in 7-alkoxy-s-triazolo[1,5-a]pyrimidines was found to undergo rearrangement to the ring nitrogen at the 3- and 4-positions, indicating the potential for structural isomerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives can vary widely depending on their specific substituents. The solvate forms of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, for example, exhibit different hydrogen-bonding patterns and crystal packing, which affect their melting points, solubility, and other physical properties . The antimicrobial activity of some triorganotin(IV) derivatives also highlights the potential biological relevance of these compounds . The electronic and steric factors can influence the tautomerism and stability of these molecules, as seen in the study of 5-aryl-substituted 4,7(6,7)-dihydro-1,2,4-triazolo[1,5-a]pyrimidines .

Scientific Research Applications

Synthesis Methods

The compound has been synthesized through various methods, demonstrating the flexibility and adaptability in its preparation. For instance, Gilava et al. (2020) described the synthesis of a closely related compound using the Biginelli protocol, highlighting the compound's potential for antimicrobial and antioxidant activities. This synthesis involved starting materials like benzaldehyde, oxobutanamide, and triazolamine, reflecting the compound's structural complexity and potential for bioactivity (Gilava et al., 2020).

Applications in Chemical Reactions

The compound serves as a versatile precursor in chemical reactions, enabling the formation of various heterocyclic compounds. Desenko et al. (1998) and Lashmanova et al. (2019) explored its use in cyclocondensation reactions, leading to the formation of novel compounds with potential applications in different fields, such as pharmaceuticals and materials science. These studies exemplify the compound's chemical reactivity and its role in synthesizing complex molecular architectures (Desenko et al., 1998) (Lashmanova et al., 2019).

Biological Activities

Several studies have investigated the biological activities of compounds structurally related to 7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. Research by El‐Kazak et al. (2013) and El-Gohary et al. (2021) evaluated the antimicrobial properties of related compounds, suggesting that derivatives of this compound may possess significant bioactive potential. This positions the compound as a valuable entity in the field of medicinal chemistry and drug design (El‐Kazak et al., 2013) (El-Gohary et al., 2021).

Mechanism of Action

Target of Action

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .

Mode of Action

The compound interacts with its target, NAMPT, to activate it . The activation of NAMPT enhances the NAD+ salvage pathway, which is crucial for various biological processes .

Biochemical Pathways

The activation of NAMPT by the compound affects the NAD+ salvage pathway . This pathway is responsible for recycling NAD+ from nicotinamide, which is a form of vitamin B3. NAD+ is a coenzyme that plays a crucial role in many biological processes including metabolism, DNA repair, and aging .

Result of Action

The activation of NAMPT by the compound enhances the NAD+ salvage pathway, leading to an increase in the levels of NAD+ . This can have various effects at the molecular and cellular levels, depending on the specific biological processes that are influenced by NAD+.

properties

IUPAC Name |

7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N6O4/c1-16-22(26(34)30-19-11-5-6-12-20(19)35-2)23(18-10-7-13-21(36-3)24(18)37-4)33-27(29-16)31-25(32-33)17-9-8-14-28-15-17/h5-15,23H,1-4H3,(H,30,34)(H,29,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZJDPMIDOXTRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CN=CC=C3)N1)C4=C(C(=CC=C4)OC)OC)C(=O)NC5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

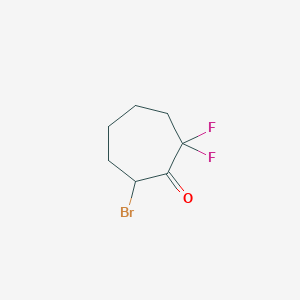

![N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2539205.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2539210.png)

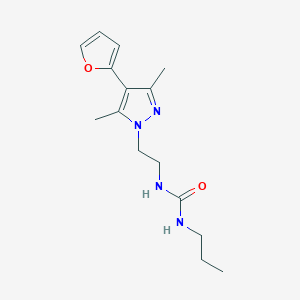

![N-(3,5-dimethylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2539213.png)

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3-nitrophenyl)oxamide](/img/structure/B2539214.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide](/img/structure/B2539219.png)

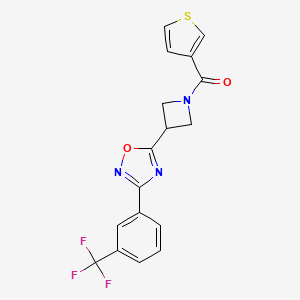

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2539221.png)

![2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2539223.png)

![N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2539225.png)

![2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2539226.png)